dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
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Overview
Description
The compound is a derivative of cyclohexene, which is a six-membered ring compound with one double bond . The “dimethyl” indicates the presence of two methyl groups, and “dicarboxylate” suggests the presence of two carboxylate groups, which are esters of carboxylic acids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, have been synthesized using ring-opening metathesis polymerization (ROMP) .Scientific Research Applications
Catalytic Activity
- A study by Zhang, Fan, and Li (2013) demonstrated the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol using a Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a lasting 100% conversion with 99.8% selectivity, attributed to the synergistic effect between surface active Cu0 sites and Lewis base sites (Shao-kun Zhang, Guoli Fan, Feng Li, 2013).
Organic Synthesis Applications
- Research by Zeng et al. (2009) explored the synthesis of a stable spirocyclic (alkyl)(amino)carbene from cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde (trivertal), showing its efficiency as a ligand for transition metal-based catalysts in the hydroamination of internal alkynes with secondary dialkyl amines (Xiaoming Zeng, G. D. Frey, Rei Kinjo, B. Donnadieu, G. Bertrand, 2009).
- Bilyard and Garratt (1981) reported the annelation of the dianion of dimethyl, cyclohex-4-ene-1,2-dicarboxylate with ethyl 4-bromobutyrate to produce valuable intermediates for sesquiterpene synthesis (K. Bilyard, P. Garratt, 1981).
Material Science and Polymer Chemistry
- Meissner et al. (2018) focused on the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to an important intermediate towards the synthesis of biologically active molecules, demonstrating the process's efficiency and high enantiomeric excess (Murray P. Meissner, P. Süss, Henrike Brundiek, J. Woodley, Jan von Langermann, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target theAndrogen receptor messenger RNA (AR mRNA) . This receptor plays a crucial role in modulating transcription factor activity and regulating androgen-induced cell proliferation .
Mode of Action
For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
Based on the target mentioned above, it can be inferred that the compound may influence pathways related toandrogen receptor signaling . This could potentially affect cell proliferation and other cellular processes.
Result of Action
Given its potential target, it may influencecell proliferation and other cellular processes related to the androgen receptor .
Safety and Hazards
Properties
IUPAC Name |
dimethyl (1R,2R)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHIJXHHLHRAL-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H]([C@@H](C1)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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